Product packaging for 2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine(Cat. No.:CAS No. 88330-56-7)

2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine

Cat. No.: B12917273
CAS No.: 88330-56-7
M. Wt: 253.34 g/mol
InChI Key: ADUSZGUGVKQXAH-UHFFFAOYSA-N
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Description

2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine is an isoxazolidine derivative offered for research and development purposes. Isoxazolidines are a significant class of saturated five-membered heterocycles containing nitrogen and oxygen, often synthesized via 1,3-dipolar cycloaddition reactions, which are known to proceed with high regio- and stereoselectivity . This core structure is a privileged scaffold in medicinal chemistry, with published studies on analogous compounds demonstrating a wide spectrum of biological activities. Related structures have been designed and evaluated as potential anticancer agents, with some derivatives shown to induce apoptosis and cell cycle arrest . Furthermore, novel enantiopure isoxazolidine derivatives have exhibited significant antimicrobial and antioxidant properties in scientific studies, with some compounds showing superior activity to standard drugs in preliminary assays . The structural features of this compound, including the phenyl and p-tolyl substituents, make it a valuable intermediate for further chemical exploration and a candidate for in silico and in vitro pharmacological profiling, including molecular docking studies and ADMET analysis . This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO B12917273 2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine CAS No. 88330-56-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88330-56-7

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

2-methyl-3-(4-methylphenyl)-5-phenyl-1,2-oxazolidine

InChI

InChI=1S/C17H19NO/c1-13-8-10-14(11-9-13)16-12-17(19-18(16)2)15-6-4-3-5-7-15/h3-11,16-17H,12H2,1-2H3

InChI Key

ADUSZGUGVKQXAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(ON2C)C3=CC=CC=C3

Origin of Product

United States

Reactivity and Chemical Transformations of 2 Methyl 5 Phenyl 3 P Tolyl Isoxazolidine and Isoxazolidine Ring Systems

Ring-Opening Reactions of the Isoxazolidine (B1194047) Corehkbu.edu.hk

The cleavage of the N-O bond in the isoxazolidine ring is a fundamental transformation that unlocks access to highly functionalized acyclic structures. This process is a cornerstone of the synthetic utility of isoxazolidines, providing a pathway to valuable building blocks like 1,3-amino alcohols.

Reductive Ring Opening to 1,3-Amino Alcoholshkbu.edu.hknih.gov

The reductive cleavage of the N-O bond within the isoxazolidine scaffold is a well-established method for the synthesis of 1,3-amino alcohols. hkbu.edu.hkresearchgate.net This transformation is typically achieved through catalytic hydrogenation. A variety of reagents can effect this change, but Raney nickel is a frequently employed catalyst for this purpose. hkbu.edu.hkresearchgate.net

The reaction proceeds via the hydrogenolysis of the weak N-O bond, which, upon workup, yields the corresponding 1,3-amino alcohol. For a compound such as 2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine, this reaction would cleave the heterocyclic ring to produce 3-(methylamino)-1-phenyl-3-(p-tolyl)propan-1-ol. This method is noted for its efficiency, often resulting in high conversion and yields. hkbu.edu.hk For instance, the hydrogenation of bicyclic isoxazolidines over freshly prepared Raney nickel at a pressure of 40 psi has been shown to effectively produce the desired 1,3-amino-alcohols. hkbu.edu.hkresearchgate.net The stereochemistry of the starting isoxazolidine, established during its synthesis (often via a 1,3-dipolar cycloaddition), is directly translated to the stereocenters of the resulting amino alcohol, making this a powerful tool in stereoselective synthesis. researchgate.net

Table 1: Conditions for Reductive Ring Opening of Isoxazolidines

Catalyst Pressure Notes Product Reference
Raney Nickel 40 psi Reaction performed in the presence of triethylamine. 1,3-Amino Alcohol hkbu.edu.hkresearchgate.net
Zinc/Acetic Acid Not specified Used for reductive opening of spiro ketosyl isoxazolidines. C-glycosyl amino acid researchgate.net

Derivatization Reactions of Isoxazolidine Skeletonshkbu.edu.hk

Beyond ring-opening, the isoxazolidine skeleton can be modified through various derivatization reactions, which introduce new functional groups while preserving the heterocyclic core. nih.gov These reactions enhance the structural diversity of isoxazolidine-based compounds, allowing for their use in a broader range of synthetic applications. nih.gov

Nucleophilic Substitution Reactions on Functionalized Isoxazolidineshkbu.edu.hk

When the isoxazolidine ring is appropriately functionalized, it can undergo nucleophilic substitution reactions. For example, isoxazolidines bearing a leaving group, such as a hydroxyl group at the C-5 position, can react with various nucleophiles. researchgate.net The reaction of 2-aryl-5-hydroxyisoxazolidines with primary aliphatic amines and other N-nucleophiles like hydrazines has been reported to proceed readily. researchgate.net Similarly, the (pyrazolylcarbonyl)isoxazolidine moiety has been shown to be an effective electrophile for nucleophilic substitution with organometallic reagents like Grignard reagents (e.g., CH₃MgBr), leading to the formation of tertiary alcohols at the site of substitution. nih.gov

Addition-Elimination Reactionshkbu.edu.hk

Functional groups attached to the isoxazolidine ring can also participate in addition-elimination reactions. This type of transformation is particularly relevant for isoxazolidines carrying carbonyl functionalities. For example, the pyrazolylcarbonyl group at the C-4 position of an isoxazolidine can be transformed through such a sequence, broadening the synthetic utility of the isoxazolidine scaffold. nih.gov These reactions allow for the introduction of various functional groups, such as methyl ketones or esters, by carefully selecting the reagents and controlling reaction conditions. nih.gov

Table 2: Examples of Derivatization Reactions on Isoxazolidine Rings

Reaction Type Substrate Reagent Product Reference
Nucleophilic Substitution 2-Aryl-5-hydroxyisoxazolidine Primary Aliphatic Amine 5-Amino-isoxazolidine researchgate.net
Nucleophilic Substitution 4-(Pyrazolylcarbonyl)isoxazolidine CH₃MgBr 4-(2-hydroxyprop-2-yl)isoxazolidine nih.gov

Oxidative Transformations of Isoxazolidinesmdpi.com

The oxidation of the isoxazolidine ring offers another avenue for functionalization, providing access to derivatives such as 3-isoxazolidinones. These reactions must be chemoselective to target a specific position on the ring, typically the C-3 carbon adjacent to the nitrogen atom.

Chemoselective Oxidation to 3-Isoxazolidinonesmdpi.com

The direct and regioselective oxidation of isoxazolidines to 3-isoxazolidinones is a significant transformation that converts the heterocyclic amine functionality into a cyclic Weinreb amide analogue. mdpi.comnih.gov Ruthenium tetroxide (RuO₄), often generated in situ from ruthenium dioxide (RuO₂) and a co-oxidant like sodium periodate (B1199274) (NaIO₄), has proven to be a highly effective reagent for this purpose. mdpi.comnih.gov The reaction is typically carried out under biphasic conditions, such as ethyl acetate (B1210297) and water, at room temperature. mdpi.com

This oxidation is highly regioselective, exclusively yielding the 3-isoxazolidinone derivative. nih.gov For N-substituted isoxazolidines, computational and experimental studies have shown that the oxidation pathway is influenced by the nature of the substituent on the nitrogen atom. mdpi.com The reaction proceeds via a hydride transfer mechanism, and the stability of the intermediate carbocation plays a key role in determining the reaction's feasibility and outcome. mdpi.comnih.gov In the case of this compound, this oxidation would be expected to occur at the C-3 position, yielding 2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidin-3-one.

Table 3: Reagents for Chemoselective Oxidation of Isoxazolidines

Reagent System Conditions Product Reference
RuO₂ / NaIO₄ Ethyl acetate / Water, Room Temperature, 90 min 3-Isoxazolidinone mdpi.comnih.gov

Rearrangement Reactions Involving the Isoxazolidine Ring

The isoxazolidine ring is susceptible to various rearrangement reactions, often triggered by thermal, acidic, or catalytic conditions. These reactions can lead to the formation of other heterocyclic systems or acyclic products, showcasing the ring's utility in synthetic transformations. For instance, studies on spirocyclopropane isoxazolidines have detailed their rearrangement to form β-lactams. acs.org This transformation proceeds through a concerted mechanism where the cyclopropane (B1198618) bond is cleaved with retention of configuration. acs.org While the title compound lacks a spirocyclic moiety, this example illustrates the potential for skeletal reorganization within the isoxazolidine framework.

Thermic ring contraction is a notable rearrangement reaction of isoxazolidine systems. acs.orgalbany.edu This process involves heating the isoxazolidine, which can induce cleavage and re-formation of bonds to yield a smaller, contracted ring structure. A prominent example of this reaction's application is in the total synthesis of the complex natural product (±)-Gelsemoxonine. acs.orgalbany.edu In this synthesis, a polycyclic system containing an isoxazolidine ring undergoes a thermally induced rearrangement, which is a crucial step in constructing the intricate core of the target molecule. acs.orgalbany.edu This type of reaction underscores the strategic importance of isoxazolidines as intermediates that can be transformed into other valuable structural motifs under specific thermal conditions.

Role of Isoxazolidine Derivatives as Versatile Intermediates in Complex Molecule Synthesis

The isoxazolidine ring is a highly valuable and versatile intermediate in organic synthesis, primarily due to the reactivity of the labile N-O bond. acs.orgnih.govnih.gov Cleavage of this bond provides access to 1,3-amino alcohols, which are fundamental building blocks for a vast array of more complex molecules, including natural products and pharmaceuticals. nih.govresearchgate.nethkbu.edu.hk

The synthetic utility of the isoxazolidine ring stems from its ability to be easily formed, often with high stereocontrol, via 1,3-dipolar cycloaddition reactions between nitrones and alkenes. nih.gov Once formed, the isoxazolidine acts as a stable precursor that can be carried through several synthetic steps before its characteristic ring-opening or rearrangement reactions are strategically employed.

The reductive cleavage of the N-O bond is one of the most common and powerful transformations of the isoxazolidine ring. This reaction directly yields 1,3-amino alcohols, a structural motif present in numerous biologically active compounds. researchgate.nethkbu.edu.hk Various reducing agents can be employed to achieve this transformation, with the choice of reagent often influencing the reaction's efficiency and chemoselectivity.

Table 1: Reductive Ring-Opening of Isoxazolidines to 1,3-Amino Alcohols

Catalyst/Reagent Substrate Type Product Significance Citations
Raney Nickel Bicyclic Isoxazolidines 1,3-Amino Alcohol Effective conversion under hydrogen pressure. researchgate.nethkbu.edu.hk
Zinc/Acid Isoxazolidines 1,3-Amino Alcohols Utilized for specific diastereomers. researchgate.net

Beyond simple ring-opening, the substituents on the isoxazolidine ring can be modified to introduce additional functionality. For example, isoxazolidines bearing carbonyl groups can undergo various nucleophilic substitution and reduction reactions to create diverse derivatives before the eventual ring-opening step. nih.gov This allows for the construction of highly functionalized synthetic intermediates.

Table 2: Derivatization Reactions of Functionalized Isoxazolidines

Reagent Substrate Product Type Yield Citations
NaBH₄ 4-(Pyrazolylcarbonyl)isoxazolidine 4-Hydroxymethylisoxazolidine High nih.gov
CH₃MgBr 4-(Pyrazolylcarbonyl)isoxazolidine Tertiary Alcohol 70-75% nih.gov

The application of isoxazolidine intermediates is evident in the synthesis of natural products. As previously mentioned, the thermic ring contraction of an isoxazolidine was a key step in the total synthesis of (±)-Gelsemoxonine. acs.orgalbany.edu Furthermore, the predictable stereochemistry of the cycloaddition reaction used to form isoxazolidines, followed by their ring-opening, has been applied to the synthesis of amino sugars like daunosamine. researchgate.net This strategic use of the isoxazolidine scaffold highlights its role in converting simple starting materials into complex, stereochemically rich targets. acs.orgnih.govnih.gov

Theoretical and Computational Investigations of 2 Methyl 5 Phenyl 3 P Tolyl Isoxazolidine and Isoxazolidine Derivatives

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for a detailed understanding of the transformation from reactants to products.

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of isoxazolidine (B1194047) synthesis, which is most commonly achieved through the 1,3-dipolar cycloaddition of a nitrone with a dipolarophile (an alkene). acs.orgchesci.com DFT studies, utilizing functionals such as B3LYP and M06-2X, have been extensively applied to elucidate the intricate details of this reaction. nih.govresearchgate.net These computational investigations can determine whether the reaction proceeds through a concerted mechanism, where both new sigma bonds form simultaneously, or a stepwise pathway involving a diradical or zwitterionic intermediate. acs.orgchesci.com

For many 1,3-dipolar cycloadditions leading to isoxazolidines, a concerted, albeit often asynchronous, mechanism is favored. nih.gov However, the nature of the reactants and the solvent environment can shift the mechanism. For instance, DFT studies on the cycloaddition of nitrones with isocyanates have shown that the reaction is concerted in the gas phase and apolar solvents, but follows a stepwise mechanism in polar solvents. acs.org In other cases, such as certain electrochemical syntheses of isoxazolines, DFT analysis has supported a stepwise, radical-mediated mechanism, discounting the involvement of a traditional closed-shell [3+2] cycloaddition pathway. nih.govchemrxiv.orgnih.govstrath.ac.uk

Table 1: Application of DFT Methods in Isoxazolidine Reaction Analysis
DFT FunctionalBasis SetSystem/Reaction StudiedKey FindingsReference
B3LYP6-31G(d)1,3-dipolar cycloaddition of cyclic nitrone and substituted alkenesReaction proceeds via a synchronous one-step mechanism with significant activation energies. researchgate.net
M06-2Xcc-pVTZCycloaddition of nitrones with isocyanatesMechanism is concerted in apolar solvents but stepwise in polar solvents. acs.org
M06-2XDef2TZVP / 6-31+G(d,p)Electrochemical synthesis of isoxazolinesSupports a stepwise, radical-mediated mechanism over a concerted cycloaddition. nih.gov
B3LYPAUG-cc-pVDZCycloaddition of nitrones to vinylboranesEnergy profiles suggest high reaction rates and complete endo-stereoselectivity. nih.gov

Transition State Theory (TST) provides the conceptual framework for understanding reaction rates by examining the properties of the activated complex, or transition state—the highest energy point on the minimum energy path from reactants to products. wikipedia.orgpressbooks.publibretexts.org In the context of isoxazolidine formation, computational methods are used to locate the geometry of the transition state and calculate its energy relative to the reactants. This energy difference is the activation energy (Ea) or, more precisely, the enthalpy of activation (ΔH‡), which is the primary determinant of the reaction rate. wikipedia.orgpressbooks.pub

For a bimolecular reaction like a 1,3-dipolar cycloaddition, TST explains the rate constant by considering a quasi-equilibrium between the reactants and the activated complex. wikipedia.org Calculations can reveal how substituents on the nitrone and alkene affect the stability of the transition state and thus the activation energy. For example, analysis of the antibody-catalyzed 1,3-dipolar cycloaddition of p-AcNHC₆H₄CNO to N,N-dimethylacryl amide revealed that the antibody significantly lowers the activation enthalpy, thereby accelerating the reaction. mdpi.com The activation parameters provide a quantitative measure of the energetic barrier that must be overcome for the reaction to proceed. mdpi.com

Table 2: Calculated Activation Parameters for a Representative 1,3-Dipolar Cycloaddition
Reaction ConditionActivation Enthalpy (ΔH‡)Activation Entropy (ΔS‡)Key ImplicationReference
Non-catalyzed10.8 kcal/mol-28.1 euBaseline thermal reaction barrier. mdpi.com
Antibody-catalyzed (29G12)4.0 kcal/mol-38.1 euCatalyst stabilizes the transition state primarily through a large reduction in activation enthalpy. mdpi.com

A hallmark of the 1,3-dipolar cycloaddition is its ability to generate multiple new stereocenters, making selectivity a critical issue. mdpi.com Computational models are exceptionally powerful in predicting and explaining the regio- and stereochemical outcomes of these reactions. researchgate.netnih.gov For the reaction leading to 2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine, two regioisomers are possible, but typically only the 5-substituted isoxazolidine is formed. nih.gov

DFT calculations can compare the activation energies of the transition states leading to different isomers. The isomer formed via the lower energy transition state will be the kinetic product. Theoretical studies on the cycloaddition of nitrones to vinylboranes, for instance, predicted very high regiospecificity for 5-borylisoxazolidines and complete endo-stereoselectivity. nih.gov This selectivity was attributed to stabilizing interactions, such as those between the nitrone oxygen and the boron atom, which persist in the endo transition structure. nih.gov Similarly, studies on reactions involving other substituted alkenes use computational analysis to rationalize the preference for endo or exo products by examining steric and electronic factors within the competing transition state structures. mdpi.com

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. For substituted isoxazolidines, computational analysis reveals how electron density is distributed and how the molecule interacts with other reagents.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining the reactivity and selectivity in pericyclic reactions, including 1,3-dipolar cycloadditions. chesci.commdpi.com According to FMO theory, the reaction is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.orgyoutube.com In the formation of isoxazolidines, the key interaction is typically between the HOMO of the 1,3-dipole (the nitrone) and the LUMO of the dipolarophile (the alkene). chesci.com

Sustmann classified 1,3-dipolar cycloadditions into three types based on the relative energies of the frontier orbitals. chesci.com This classification helps predict how substituents will affect reactivity.

Type I: The interaction between the dipole's HOMO and the dipolarophile's LUMO is dominant. This occurs with electron-donating groups on the dipole and electron-withdrawing groups on the dipolarophile. chesci.com

Type II: The energy gaps for both HOMO(dipole)-LUMO(dipolarophile) and LUMO(dipole)-HOMO(dipolarophile) interactions are similar in magnitude. chesci.com

Type III: The interaction between the dipole's LUMO and the dipolarophile's HOMO is dominant. This is favored by electron-withdrawing groups on the dipole and electron-donating groups on the dipolarophile. chesci.com

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is also an indicator of the molecule's chemical stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net For a molecule like this compound, the phenyl and p-tolyl groups will influence the energies of the frontier orbitals, thereby modulating its reactivity.

Table 3: Sustmann's Classification of 1,3-Dipolar Cycloadditions via FMO Theory
ClassificationDominant FMO InteractionSubstituent EffectReference
Type IHOMO(dipole) - LUMO(dipolarophile)Electron-donating on dipole, electron-withdrawing on dipolarophile. chesci.com
Type IIBoth HOMO-LUMO interactions are comparable.Substituents do not cause a strong polarization of the FMO energies. chesci.com
Type IIILUMO(dipole) - HOMO(dipolarophile)Electron-withdrawing on dipole, electron-donating on dipolarophile. chesci.com

Structural Elucidation and Spectroscopic Characterization of Isoxazolidine Compounds

Advanced Spectroscopic Techniques for Structural Assignment

Detailed analysis of ¹H and ¹³C NMR spectra, including chemical shifts (δ), coupling constants (J), and correlations from 2D NMR experiments (such as COSY, HSQC, and HMBC), are essential for the unambiguous assignment of the proton and carbon signals in the 2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine structure. This data is crucial for determining the connectivity of atoms and the stereochemistry of the molecule.

No specific experimental data found.

IR spectroscopy would provide information on the functional groups present in the molecule. Characteristic absorption bands for the C-O and N-O bonds within the isoxazolidine (B1194047) ring, as well as vibrations corresponding to the aromatic C-H and C=C bonds of the phenyl and p-tolyl groups, would be expected.

No specific experimental data found.

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is used to determine the exact molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum would offer further structural information, helping to confirm the connectivity of the phenyl, p-tolyl, and methyl substituents to the isoxazolidine core.

No specific experimental data found.

Crystallographic Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis would provide precise bond lengths, bond angles, and torsional angles, confirming the exact spatial arrangement of the atoms and the relative stereochemistry of the chiral centers at positions 3 and 5 of the isoxazolidine ring.

No specific experimental data found.

Advanced Research Applications in Organic Synthesis Methodology

Strategic Disconnections in Retrosynthetic Analysis of Isoxazolidines

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. For 2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine, the most prominent and logical disconnection strategy involves severing the bonds formed during a 1,3-dipolar cycloaddition reaction, a cornerstone in isoxazolidine (B1194047) synthesis. researchgate.netmdpi.com

The primary retrosynthetic disconnection of the isoxazolidine ring breaks the C3-C4 and the N-O-C5 bonds, revealing a nitrone and an alkene as the precursor synthons. This approach is widely recognized for its efficiency and atom economy in forming the five-membered heterocyclic system. jchps.com

Retrosynthetic Pathway for this compound:

Retrosynthetic analysis of this compound, showing the disconnection to a nitrone and an alkene.
Figure 1: Primary retrosynthetic disconnection of this compound via a 1,3-dipolar cycloaddition pathway.

This analysis leads to two key starting materials:

N-methyl-C-(p-tolyl)nitrone: This 1,3-dipole can be synthesized through the condensation of N-methylhydroxylamine with p-tolualdehyde.

Styrene (B11656): This commercially available alkene serves as the dipolarophile.

The forward synthesis, a 1,3-dipolar cycloaddition, would involve reacting N-methyl-C-(p-tolyl)nitrone with styrene. The regioselectivity of this reaction is crucial in obtaining the desired 3,5-disubstituted isoxazolidine. The reaction's stereoselectivity would also determine the relative configuration of the phenyl and p-tolyl groups at the C5 and C3 positions, respectively.

Alternative, though less common, synthetic strategies for the isoxazolidine ring include the cyclization of unsaturated N-substituted hydroxylamines. researchgate.net This would entail a different set of retrosynthetic disconnections and starting materials.

Design and Synthesis of Conformationally Constrained Isoxazolidine Structures

The development of conformationally constrained analogues of bioactive molecules is a powerful strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For this compound, introducing conformational rigidity can be envisioned through several design strategies.

One approach involves incorporating the existing substituents into a new ring system, thereby restricting the rotational freedom of the phenyl and p-tolyl groups. This can be achieved by introducing a bridge between two positions of the isoxazolidine ring or by fusing the isoxazolidine to another ring system.

Conceptual Designs for Conformationally Constrained Analogues:

Bicyclic Bridged Systems: A methylene (B1212753) or ethylene (B1197577) bridge could be introduced between the C4 and C5 positions of the isoxazolidine ring, creating a bicyclo[x.1.0] or bicyclo[x.2.0] system, respectively. This would lock the conformation of the phenyl group.

Fused Aromatic Systems: The phenyl group at C5 could be part of a larger, rigid polycyclic aromatic system, such as a naphthalene. Alternatively, the p-tolyl group at C3 could be replaced with a more extended, rigid aromatic structure.

Spirocyclic Systems: Introducing a spirocyclic center at C4 or C5 could also serve to limit the conformational flexibility of the molecule.

The synthesis of such constrained analogues would necessitate more complex multi-step synthetic routes. For instance, the synthesis of a bicyclic bridged system would likely involve a cycloaddition reaction with a cyclic alkene.

Illustrative Synthetic Approach to a Constrained Analogue:

A hypothetical synthesis of a constrained analogue could involve the 1,3-dipolar cycloaddition of N-methyl-C-(p-tolyl)nitrone with a cyclic dipolarophile like indene. This would result in a fused polycyclic isoxazolidine system where the phenyl group's rotation is restricted.

The design and synthesis of these advanced structures are at the forefront of synthetic methodology, aiming to create novel molecular architectures with potentially enhanced biological activities. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling 2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine in laboratory settings?

  • Methodological Answer : Follow institutional safety protocols, including wearing PPE (gloves, lab coats, goggles) and working in a fume hood. Conduct a risk assessment for reactivity and toxicity. Store the compound in a dry, inert atmosphere at -20°C to prevent degradation . Pre-experimental safety training (e.g., chemical hygiene plans) is mandatory for compliance with lab regulations.

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Compare chemical shifts with predicted spectra (DFT calculations) or reference data from NIST Standard Reference Data .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) to confirm molecular weight .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. How can researchers design preliminary experiments to assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Perform accelerated stability studies using a fractional factorial design (e.g., 2³ design) to test:

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (30%, 60%), and light exposure.
  • Response Metrics : Degradation products quantified via HPLC. Stability is confirmed if <5% degradation occurs over 30 days .

Advanced Research Questions

Q. What methodological approaches are effective in resolving contradictory data regarding the reaction kinetics of this compound synthesis?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, precise temperature).
  • Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict activation energies and compare with experimental Arrhenius plots .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., trace moisture, catalyst impurities) .

Q. How can factorial design be applied to optimize reaction parameters for the cycloaddition synthesis of this compound?

  • Methodological Answer : Implement a 2⁴ factorial design to test:

FactorLow Level (-)High Level (+)
Catalyst loading5 mol%10 mol%
Temperature80°C120°C
Solvent polarityTolueneDMF
Reaction time6 hours12 hours
  • Response : Yield (%) and regioselectivity. Analyze interactions using ANOVA to identify optimal conditions .

Q. What computational strategies are recommended for predicting regioselectivity in the formation of this compound via [3+2] cycloaddition?

  • Methodological Answer :

  • Transition State Modeling : Use Gaussian or ORCA software to calculate transition state geometries and activation barriers for competing pathways .
  • NBO Analysis : Identify electronic effects (e.g., charge distribution) influencing regioselectivity. Compare with experimental outcomes from hypervalent iodine-mediated cycloadditions .

Q. How should researchers integrate experimental data with quantum chemical calculations to refine reaction mechanisms for this compound?

  • Methodological Answer :

  • Feedback Loop : Input experimental kinetic data (e.g., rate constants) into computational models (e.g., Eyring equation) to refine activation parameters.
  • Reaction Path Sampling : Use automated tools like GRRM to explore alternative pathways and validate intermediates via in situ IR spectroscopy .

Q. What advanced reactor configurations are suitable for scaling up the synthesis of this compound while maintaining stereochemical control?

  • Methodological Answer :

  • Continuous Flow Reactors : Optimize residence time and mixing efficiency to suppress side reactions. Monitor stereochemistry via inline polarimetry .
  • Microreactor Arrays : Enable parallel screening of reaction conditions (e.g., temperature gradients) to identify scalable protocols .

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